molecular formula C14H8Cl3FO2 B1420718 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-39-8

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420718
CAS No.: 1160260-39-8
M. Wt: 333.6 g/mol
InChI Key: QXIPIQVIJRDPLI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

  • Aromatic Protons : Multiplets at 7.2–8.1 ppm for benzene rings.
  • Benzyl Methylene : Singlet at 5.1 ppm ($$ \text{-OCH}_2\text{-} $$).

¹³C NMR (100 MHz, CDCl₃) :

  • Carbonyl Carbon : $$ \delta $$ 165–170 ppm ($$ \text{C=O} $$).
  • Aromatic Carbons : $$ \delta $$ 120–140 ppm .

Fourier-Transform Infrared (FT-IR) Spectral Signatures

Vibration Mode Wavenumber (cm⁻¹)
C=O Stretching 1760–1780
C-O-C Asymmetric Stretch 1200–1300
C-Cl Stretch 700–800
C-F Stretch 1000–1100

Fermi resonance between $$ \nu(\text{C=O}) $$ and overtone modes splits the carbonyl peak into doublets.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • Molecular Ion : $$ m/z $$ 333.6 ($$ [\text{M}]^+ $$).
  • Major Fragments :
    • $$ m/z $$ 298 ($$ \text{-Cl} $$).
    • $$ m/z $$ 262 ($$ \text{-COCl} $$).

Fragmentation pathways involve cleavage of the labile benzoyl chloride group and halogen loss.

Properties

IUPAC Name

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIPIQVIJRDPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Benzyl Alcohol Derivatives

The most common laboratory method involves the acylation of 2-chloro-4-fluorobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This method is favored for its straightforwardness and high efficiency.

Reaction scheme:

2-Chloro-4-fluorobenzyl alcohol + Benzoyl chloride → 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride + HCl

Reaction conditions:

  • Solvent: Anhydrous dichloromethane or chloroform
  • Base: Pyridine (acts as both solvent and acid scavenger)
  • Temperature: 0°C to room temperature
  • Atmosphere: Inert (nitrogen or argon)

Procedure:

  • Dissolve 2-chloro-4-fluorobenzyl alcohol in dry pyridine.
  • Add benzoyl chloride dropwise under stirring at 0°C.
  • Allow the mixture to warm to room temperature and stir for several hours.
  • Quench the reaction with cold water, extract the organic layer.
  • Wash with dilute acid and water to remove pyridine hydrochloride.
  • Dry over anhydrous sodium sulfate and evaporate solvent.

Outcome:

High yields (~85-95%) with purification via recrystallization or chromatography.

Chlorination of Related Benzoyl Derivatives

Alternatively, chlorination of precursor compounds like benzoyl derivatives can produce the target compound. This involves using chlorinating agents such as phosphorus trichloride or thionyl chloride .

Industrial-Scale Synthesis

Synthesis via Benzoyl Chloride and Benzyl Alcohol Derivatives

Industrial production often employs similar routes but optimized for large-scale output, focusing on safety, cost-efficiency, and yield.

Key steps include:

  • Use of benzoyl chloride as the acylating agent.
  • Reaction with 2-chloro-4-fluorobenzyl alcohol in the presence of a base such as pyridine or triethylamine.
  • Conducting the reaction under anhydrous conditions to prevent hydrolysis.
  • Employing continuous flow reactors to enhance scalability and control.

Synthesis from Precursors via Chlorination

Another method involves chlorination of the corresponding benzoyl phenyl ethers or benzyl derivatives using reagents like thionyl chloride or oxalyl chloride , which convert hydroxyl groups into acyl chlorides efficiently.

Data Table Summarizing Preparation Methods

Method Reagents Solvent Base Temperature Yield Remarks
Laboratory Acylation Benzoyl chloride, 2-chloro-4-fluorobenzyl alcohol Dichloromethane Pyridine 0°C to RT 85-95% High purity, straightforward
Industrial Acylation Benzoyl chloride, 2-chloro-4-fluorobenzyl alcohol Toluene or chloroform Triethylamine RT to 50°C >90% Scalable, continuous flow possible
Chlorination of Precursors Benzoyl phenyl ethers Thionyl chloride - Reflux Variable Requires purification

Research Findings and Optimization

Research indicates that:

  • Reaction conditions such as temperature, solvent, and base significantly influence yield and purity.
  • Anhydrous conditions are critical to prevent hydrolysis of acyl chlorides.
  • Use of catalysts or additives like DMAP can enhance acylation efficiency.
  • Purification techniques such as column chromatography or recrystallization are essential for obtaining pharmaceutical-grade compounds.

Notes and Precautions

  • The synthesis of acyl chlorides is highly exothermic; temperature control is vital.
  • Proper ventilation and protective equipment are necessary due to the irritant nature of reagents like benzoyl chloride.
  • Handling of chlorinating agents requires adherence to safety protocols to prevent hazardous exposures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Benzoic Acid Derivatives: Formed through hydrolysis.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • This compound is primarily used as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives, making it valuable in the development of pharmaceuticals and agrochemicals.

Reactivity and Reaction Types

  • 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions:
    • Nucleophilic Substitution : The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of amides and esters.
    • Hydrolysis : In aqueous conditions, it hydrolyzes to yield benzoic acid derivatives.
    • Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to create biaryl compounds.

Biological Research

Development of Bioactive Compounds

  • The compound has been explored for its potential in developing bioactive agents. Its structural properties, particularly the presence of halogens, may enhance biological activity against various pathogens.

Antimicrobial Activity

  • Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have reported minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential.

Enzyme Inhibition

  • Investigations into enzyme inhibition have shown that structurally related compounds can effectively inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. Some derivatives achieve IC50 values lower than 1 μM, indicating potential therapeutic applications in diabetes management.

Industrial Applications

Production of Agrochemicals

  • In the agrochemical industry, this compound serves as a precursor for various herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for developing effective agricultural chemicals.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating chlorinated benzoyl derivatives highlighted their effectiveness against Gram-positive bacteria, with MIC values ranging from 3.12 to 12.5 μg/mL. The halogen presence was crucial for enhancing biological activity.
  • DPP-IV Inhibition : Research into related compounds found that specific substitutions significantly influenced DPP-IV inhibition potency, with some derivatives achieving IC50 values lower than 1 μM.
  • Structure-Activity Relationship Studies : Investigations into pyridine-containing compounds revealed that halogen substitutions can improve binding affinities and overall efficacy against targeted enzymes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, leading to the formation of various derivatives. The presence of chloro and fluoro substituents can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorobenzoyl chloride
  • 2-Chloro-4-fluorobenzoyl chloride
  • 2-Chloro-6-fluorobenzyl chloride

Uniqueness

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can enhance its reactivity and specificity in chemical reactions

Biological Activity

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride (CAS Number: 1160260-39-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure characterized by the presence of chlorine and fluorine substituents, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC₁₄H₈Cl₃FO₂
Molecular Weight333.58 g/mol
CAS Number1160260-39-8
MDL NumberMFCD12198018
Hazard ClassificationIrritant

Antimicrobial Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial activity. For instance, research on pyrrole derivatives has shown promising results against various bacterial strains, suggesting that the chlorinated and fluorinated aromatic systems in this compound could enhance its antibacterial efficacy. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Enzyme Inhibition

Inhibitory activities against specific enzymes have also been explored. For example, compounds with similar functional groups have been found to act as effective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. These compounds demonstrate IC50 values in the micromolar range, suggesting that structural modifications, such as those present in this compound, could lead to enhanced DPP-IV inhibition .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating various chlorinated benzoyl derivatives highlighted their activity against Gram-positive bacteria, with MIC values ranging from 3.12 to 12.5 μg/mL. The presence of halogens was noted to be a crucial factor in enhancing biological activity .
  • DPP-IV Inhibition : Another investigation into structurally related compounds found that modifications at the aryl group significantly influenced DPP-IV inhibition potency, with some derivatives achieving IC50 values lower than 1 μM, indicating a strong potential for therapeutic applications in diabetes management .
  • Synthesis and Structure-Activity Relationship : Research into the synthesis of pyridine-containing compounds revealed that specific substitutions can dramatically alter biological activity. The introduction of halogens such as chlorine and fluorine has been shown to improve binding affinities and overall efficacy against targeted enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of acyl chlorides like this compound typically involves reacting the corresponding carboxylic acid with chlorinating agents. Evidence from analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) shows that:

  • Thionyl chloride (SOCl₂) with N-methylacetamide in benzene under reflux (4 hours) achieves moderate yields .
  • Oxalyl chloride ((COCl)₂) with N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C produces higher selectivity for nitro-substituted derivatives, confirmed by NMR .
    Key Variables:
  • Temperature (0–50°C) and solvent polarity (benzene vs. DCM) affect reaction rates and side-product formation.
  • Catalytic DMF accelerates chlorination via intermediate Vilsmeier-Haack complex formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and detect impurities (e.g., unreacted starting materials or hydrolyzed byproducts) .
  • HPLC-MS: Quantify purity and identify trace degradation products, especially under humid conditions due to acyl chloride hydrolysis .
  • Elemental Analysis: Validate empirical formula consistency, critical for publication in peer-reviewed journals.

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and fume hoods to prevent skin/eye contact and inhalation of corrosive vapors .
  • Storage: Store in sealed, moisture-free containers under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis .
  • Spill Management: Neutralize spills with dry sodium bicarbonate or sand; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the benzyloxy and benzoyl chloride groups be addressed?

Methodological Answer:

  • Protecting Group Strategy: Temporarily protect the reactive acyl chloride with tert-butoxycarbonyl (Boc) groups before modifying the benzyloxy moiety. Deprotection with trifluoroacetic acid restores functionality .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates during nucleophilic substitution at the benzyloxy group, reducing side reactions .

Q. What analytical methods resolve contradictions in reported reaction yields for similar benzoyl chloride derivatives?

Methodological Answer:

  • Controlled Replication: Systematically vary parameters (reagent stoichiometry, solvent, temperature) from conflicting studies (e.g., thionyl chloride vs. oxalyl chloride methods ).
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify kinetic vs. thermodynamic product dominance .
  • Computational Modeling: Density Functional Theory (DFT) simulations predict activation barriers for competing pathways, guiding experimental optimization .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the benzoyl chloride group?

Methodological Answer:

  • Electronic Effects: Fluorine at the 4-position increases electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution (e.g., with amines or alcohols).
  • Steric Considerations: Substituent orientation (ortho vs. para) modulates steric hindrance; X-ray crystallography of intermediates can validate spatial arrangements .
  • Comparative Kinetics: Compare hydrolysis rates of this compound with non-fluorinated analogs to quantify electronic contributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride

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